Dodecane, 1-bromo-2-fluoro-
Description
Dodecane, 1-bromo-2-fluoro- (C₁₂H₂₄BrF) is a halogenated alkane featuring a bromine atom at the first carbon and a fluorine atom at the second carbon of a dodecane backbone. The molecular weight is approximately 266.9 g/mol, and its reactivity is influenced by the electron-withdrawing effects of fluorine and the polarizability of bromine. This compound likely serves as an intermediate in organic synthesis or specialty materials, though its applications remain underexplored in the literature .
Properties
CAS No. |
82470-23-3 |
|---|---|
Molecular Formula |
C12H24BrF |
Molecular Weight |
267.22 g/mol |
IUPAC Name |
1-bromo-2-fluorododecane |
InChI |
InChI=1S/C12H24BrF/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12H,2-11H2,1H3 |
InChI Key |
UKSXJGFCKDKLDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CBr)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecane, 1-bromo-2-fluoro- typically involves the halogenation of dodecane. One common method is the free-radical halogenation, where dodecane is reacted with bromine and fluorine under UV light or heat to produce the desired compound. The reaction can be represented as:
C12H26+Br2+F2→C12H24BrF+2HBr+2HF
Industrial Production Methods
In an industrial setting, the production of Dodecane, 1-bromo-2-fluoro- may involve the use of more controlled and efficient methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dodecane, 1-bromo-2-fluoro- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted by other nucleophiles.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted dodecanes depending on the nucleophile used.
Elimination: Alkenes such as 1-dodecene or 2-dodecene are formed.
Oxidation: Products include dodecanoic acid or dodecanol.
Reduction: Products include dodecane or partially reduced intermediates.
Scientific Research Applications
Dodecane, 1-bromo-2-fluoro- has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of Dodecane, 1-bromo-2-fluoro- involves its reactivity due to the presence of bromine and fluorine atoms. These halogens are highly electronegative, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved include:
Nucleophilic Substitution: The bromine or fluorine atoms can be replaced by nucleophiles, leading to the formation of new compounds.
Elimination: The compound can lose hydrogen halides (HBr or HF) to form alkenes.
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming new products.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares theoretical and observed properties of halogenated dodecane derivatives:
Key Observations :
- Halogen Effects : Bromine increases molecular weight and boiling point significantly compared to fluorine. For example, 1-bromo-dodecane (C₁₂H₂₅Br) boils at 258–265°C , while dodecane itself boils at 216–218°C . Fluorine’s electronegativity enhances polarity but reduces boiling point relative to brominated analogs.
- Stability : Perfluorinated dodecanes (e.g., hexacosafluoro-dodecane) exhibit exceptional thermal and chemical stability due to strong C–F bonds, making them suitable for extreme environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
